molecular formula C8H18ClNO2 B13452255 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride

Katalognummer: B13452255
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: IVSKTJBJMYODKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary amines.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • 2-(4-Methylpiperidin-4-yl)ethan-1-ol

Uniqueness

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H18ClNO2

Molekulargewicht

195.69 g/mol

IUPAC-Name

2-(4-methylpiperidin-4-yl)oxyethanol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-8(11-7-6-10)2-4-9-5-3-8;/h9-10H,2-7H2,1H3;1H

InChI-Schlüssel

IVSKTJBJMYODKR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCNCC1)OCCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.